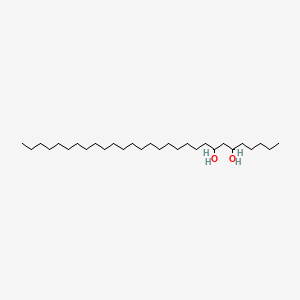
Nonacosane-6,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythro-6, 8-nonacosanediol, also known as nonacosane-68-diol or 6, 8-dihydroxynonacosane, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, erythro-6, 8-nonacosanediol is considered to be a fatty alcohol lipid molecule. Erythro-6, 8-nonacosanediol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Erythro-6, 8-nonacosanediol has been primarily detected in urine. Within the cell, erythro-6, 8-nonacosanediol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, erythro-6, 8-nonacosanediol can be found in fats and oils and herbs and spices. This makes erythro-6, 8-nonacosanediol a potential biomarker for the consumption of these food products.
科学的研究の応用
Plant Surface and Structure Studies
Nonacosane-6,8-diol is a significant compound in the study of plant surfaces, particularly in the epicuticular wax layer of leaves. It contributes to the microstructure of the epicuticular wax crystals, as observed in species like Wollemia nobilis. The tubular structure of these wax crystals can be attributed to compounds like nonacosane diols, which were confirmed through methods like scanning electron microscopy (SEM), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR) (Dragota & Riederer, 2007).
Valorization of Forestry Waste
The compound is also pivotal in the valorization of forestry waste. Supercritical carbon dioxide extraction from spruce needles yields nonacosan-10-ol, a derivative of nonacosane-6,8-diol, which can be used in creating superhydrophobic coatings due to its hydrophobic properties. This method not only provides a way to utilize forestry waste but also helps in the creation of surfaces that are highly water-repellent (McElroy et al., 2018).
Role in Plant Wax Formation
Nonacosane-6,8-diol plays a crucial role in the formation of plant waxes. Studies on the plant wax nonacosan-10-ol, the main component of epicuticular wax in conifers, provide insight into the molecular arrangement of this wax. X-ray diffraction and differential scanning calorimetry have been used to establish a structural model of the molecular arrangement of nonacosan-10-ol, further elucidating the biological implications of this structure (Matas, Sanz & Heredia, 2003).
Packaging Material Development
In the domain of material science, nonacosane-6,8-diol-based compounds like nonacosan-10-ol have been studied for their potential in developing new polymer composites for packaging materials. These composites aim to control oxygen diffusion rates during storage of perishable goods, offering a promising avenue for improving the shelf life of various products. Molecular dynamics simulations have been used to assess the mechanical properties and gas transport properties of these composites, suggesting their potential application in the packaging industry (Madhuranthakam, Pandiyan & Penlidis, 2022).
特性
CAS番号 |
96850-33-8 |
|---|---|
製品名 |
Nonacosane-6,8-diol |
分子式 |
C29H60O2 |
分子量 |
440.8 g/mol |
IUPAC名 |
nonacosane-6,8-diol |
InChI |
InChI=1S/C29H60O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26-29(31)27-28(30)25-23-6-4-2/h28-31H,3-27H2,1-2H3 |
InChIキー |
DAGYDJHSDMRWJX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC)O)O |
melting_point |
72-74°C |
物理的記述 |
Solid |
同義語 |
6,8-dihydroxynonacosane 6,8-nonacosanediol C29-alkane-6,8-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



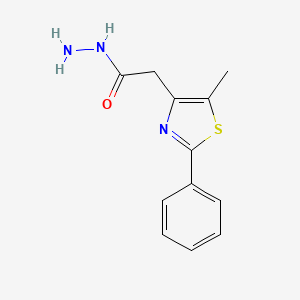
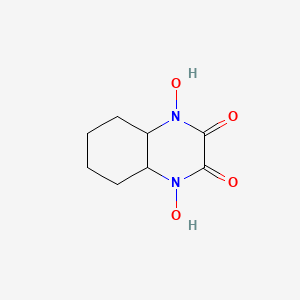
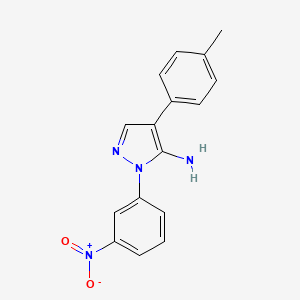
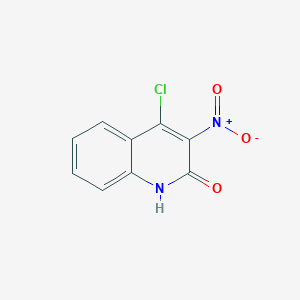
![N-(4-bromophenyl)-2-{4-[(4-bromophenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B1222322.png)
![N-ethyl-N-[2-[(5-nitro-8-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1222324.png)
![4-Phenoxy-1-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone](/img/structure/B1222326.png)
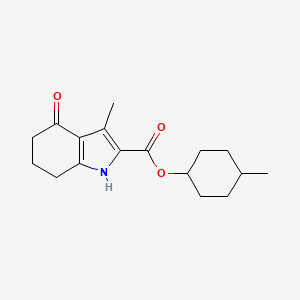
![1-Butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide](/img/structure/B1222328.png)
![1-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]-2-naphthalenecarboxamide](/img/structure/B1222329.png)
![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
![1-mercapto-4-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B1222335.png)
![N'-[2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1222337.png)
![4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B1222339.png)